Lithium pyrrolidinoborohydride 1M solu
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Description
Lithium pyrrolidinoborohydride 1M solu is a useful research compound. Its molecular formula is C4H8BLiN and its molecular weight is 87.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Lithium Pyrrolidinoborohydride (LiPyrBH) primarily targets carbonic and carboxylic acid derivatives . It acts as a reducing agent, capable of reducing a variety of functional groups .
Mode of Action
LiPyrBH interacts with its targets through a reduction-amination reaction . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .
Biochemical Pathways
It is known that the compound plays a significant role in the reduction of carbonic and carboxylic acid derivatives . This reduction process can influence various biochemical pathways, particularly those involving these derivatives.
Result of Action
The primary result of LiPyrBH’s action is the reduction of carbonic and carboxylic acid derivatives . This can lead to changes at the molecular and cellular levels, depending on the specific compounds involved and the context in which the reaction takes place.
Action Environment
The action, efficacy, and stability of LiPyrBH are influenced by several environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Furthermore, its density and refractive index can also vary with temperature . It’s important to note that LiPyrBH is classified as a hazardous material that can set free flammable gases upon contact with water .
Biochemical Analysis
Biochemical Properties
Lithium pyrrolidinoborohydride 1M solution is capable of reducing a variety of functional groups . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates
Molecular Mechanism
It is known to act as a reducing agent in biochemical reactions
Properties
InChI |
InChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURJQCOSTCRYPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BLiN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635656 |
Source
|
Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144188-76-1 |
Source
|
Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.